

Preclinical and In Vitro Analysis of Folcepri (etarfolatide): A Technical Guide

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Compound of Interest

Compound Name: Folcepri

Cat. No.: B15179267

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Executive Summary

Folcepri (active substance: etarfolatide) is a diagnostic radiopharmaceutical agent designed for the non-invasive imaging of folate receptor (FR)-positive tumors. Developed as a companion diagnostic for the folate-targeted therapeutic, Vynfinit (vintafolide), **Folcepri** enables the selection of patients whose tumors overexpress the folate receptor, a key biomarker in various cancers, particularly ovarian cancer. This technical guide provides an in-depth overview of the preclinical studies and in vitro analyses that have characterized the binding affinity, specificity, and biodistribution of etarfolatide, underpinning its clinical application.

Introduction

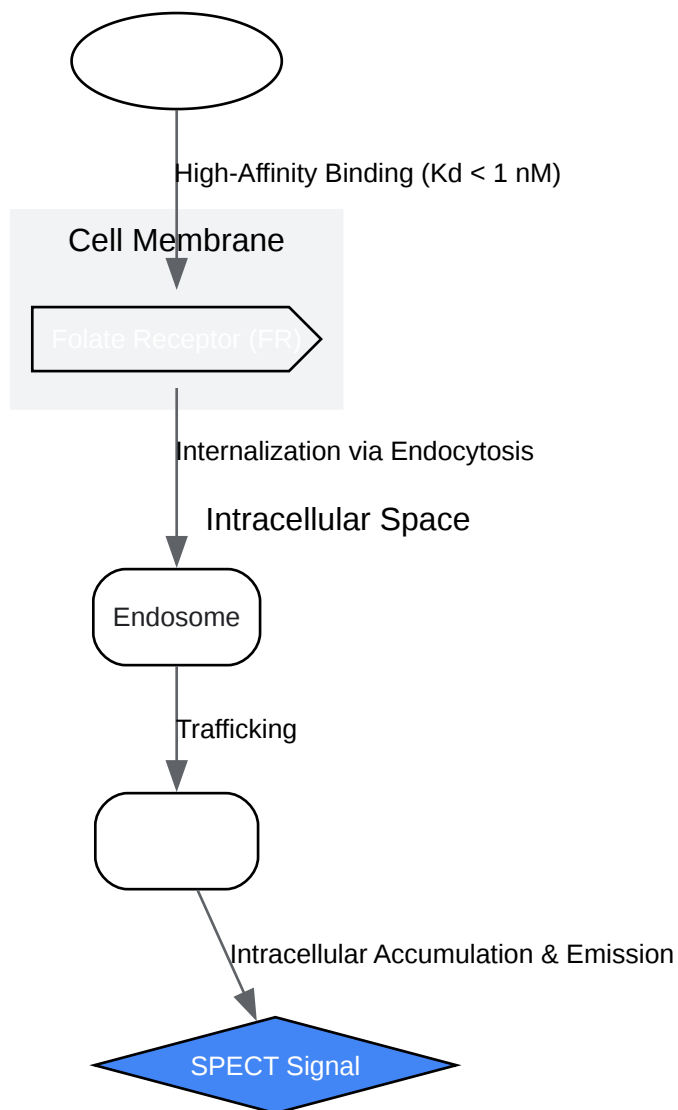
Folate is an essential B vitamin required for nucleotide biosynthesis and cellular proliferation.^[1] Many cancer cells upregulate the expression of the high-affinity folate receptor (FR) to meet their increased demand for folate.^[1] This differential expression between malignant and healthy tissues presents a valuable target for both therapeutic and diagnostic agents.^[2] **Folcepri**, with its active component etarfolatide, is a conjugate of folic acid and a technetium-99m (99mTc) radiolabel.^{[2][3]} It is designed to bind with high affinity to FR-expressing cells, allowing for visualization via Single Photon Emission Computed Tomography (SPECT) imaging.^{[4][5]} This guide details the preclinical data that validate the mechanism of action and in vivo behavior of etarfolatide.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism of action for etarfolatide is its high-affinity binding to the folate receptor, primarily the alpha isoform (FR α), which is frequently overexpressed on the surface of cancer cells.[1][2] Following binding, the etarfolatide-receptor complex is internalized through receptor-mediated endocytosis. This process sequesters the radiolabel within the cancer cell, enabling targeted imaging.[2] In contrast, most normal cells utilize the reduced folate carrier (RFC) for folate uptake, which has a much lower affinity for folate and its conjugates.[4]

Mechanism of Action of Etarfolatide

Extracellular Space



Workflow for In Vitro Binding Assay

Preparation

Culture FR-positive cells (e.g., KB, IGROV-1)

Prepare cell membrane homogenates

Assay

Incubate membranes with radiolabeled etarfolatide and varying concentrations of unlabeled competitor

Separate bound from free radioligand (e.g., filtration)

Analysis

Quantify radioactivity of bound ligand

Perform saturation or competition analysis to determine K_d and B_{max}

Workflow for In Vivo SPECT/CT Imaging

Preparation

Establish FR-positive tumor xenografts in immunocompromised mice



Prepare ^{99m}Tc -etarfolatide



Imaging

Administer ^{99m}Tc -etarfolatide intravenously



Anesthetize the animal



Perform whole-body SPECT/CT imaging at specified time points



Analysis

Reconstruct and fuse SPECT and CT images



Quantify radiotracer uptake in tumors and organs of interest

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